molecular formula C7H3BrClNO3 B6278211 2-bromo-3-chloro-5-nitrobenzaldehyde CAS No. 2092613-45-9

2-bromo-3-chloro-5-nitrobenzaldehyde

Cat. No.: B6278211
CAS No.: 2092613-45-9
M. Wt: 264.5
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Description

2-Bromo-3-chloro-5-nitrobenzaldehyde is a polyhalogenated aromatic aldehyde featuring bromo (position 2), chloro (position 3), and nitro (position 5) substituents on a benzaldehyde backbone.

Properties

CAS No.

2092613-45-9

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-chloro-5-nitrobenzaldehyde typically involves the bromination and chlorination of 5-nitrobenzaldehyde. One common method includes the reaction of 5-nitrobenzaldehyde with bromine and chlorine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride.

    Condensation Reactions: Amines or hydrazines in the presence of acid or base catalysts.

Major Products:

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.

    Reduction: 2-Bromo-3-chloro-5-aminobenzaldehyde.

    Condensation Reactions: Schiff bases or hydrazones with various substituents.

Scientific Research Applications

Chemistry: 2-Bromo-3-chloro-5-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used to synthesize compounds with antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-5-nitrobenzaldehyde is primarily based on its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can participate in nucleophilic addition reactions. These reactive intermediates can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compounds derived from this compound .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 2-bromo-3-chloro-5-nitrobenzaldehyde with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not provided C₇H₃BrClNO₃ 264.35 (calculated) Br (2), Cl (3), NO₂ (5) High electron deficiency; potential for nucleophilic aromatic substitution
3-Bromo-5-nitrobenzaldehyde 355134-13-3 C₇H₄BrNO₃ 230.02 Br (3), NO₂ (5) Lacks Cl; less steric hindrance at position 3
2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde 205652-99-9 C₈H₆BrNO₅ 276.04 Br (2), OH (6), OCH₃ (5), NO₂ (3) Enhanced solubility due to polar OH and OCH₃ groups
2-Bromo-5-nitrobenzenecarbaldehyde 84459-32-5 C₇H₄BrNO₃ 230.02 Br (2), NO₂ (5) Simpler structure; lacks Cl and additional nitro groups
3-Bromo-2-hydroxy-5-nitrobenzaldehyde 16789-84-7 C₇H₄BrNO₄ 261.02 (calculated) Br (3), OH (2), NO₂ (5) OH group increases acidity and chelation potential
4-Bromo-3-nitrobenzaldehyde Not provided C₇H₄BrNO₃ 230.02 Br (4), NO₂ (3) Substituent positions alter regioselectivity in reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects: The target compound’s Cl (3) and NO₂ (5) groups enhance its electrophilicity compared to analogs like 3-bromo-5-nitrobenzaldehyde (lacks Cl) . This makes it more reactive toward nucleophilic aromatic substitution (NAS) or cross-coupling reactions.
  • Solubility : Compounds with polar groups (e.g., 2-bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde ) exhibit higher solubility in polar solvents compared to the target compound, which lacks hydroxyl or methoxy substituents .
  • Acidity : The OH group in 3-bromo-2-hydroxy-5-nitrobenzaldehyde increases its acidity (pKa ~8-10), enabling deprotonation under mild conditions, unlike the target compound’s neutral Cl substituent .

Research Implications

The unique substitution pattern of This compound positions it as a versatile intermediate for:

Pharmaceutical Synthesis: Potential precursor for kinase inhibitors or antimicrobial agents due to its electron-deficient aromatic ring.

Material Science : Functionalization into ligands for metal-organic frameworks (MOFs) or catalysts.

Further studies are needed to explore its crystallographic properties (e.g., via SHELX software ) and optimize synthetic routes for scalability.

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